2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
CAS No.: 2097861-35-1
Cat. No.: VC6835048
Molecular Formula: C19H21N9O
Molecular Weight: 391.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097861-35-1 |
|---|---|
| Molecular Formula | C19H21N9O |
| Molecular Weight | 391.439 |
| IUPAC Name | 2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C19H21N9O/c1-25-18-15(11-23-25)19(21-13-20-18)26-9-5-14(6-10-26)12-28-17(29)4-3-16(24-28)27-8-2-7-22-27/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3 |
| Standard InChI Key | KAKNESQPGMQXKH-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 |
Introduction
Structural and Molecular Features
Core Architecture and Functional Groups
The compound’s structure integrates four distinct heterocyclic systems:
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A 1-methyl-1H-pyrazolo[3,4-d]pyrimidine base, a bicyclic system known for kinase inhibition in pharmaceuticals.
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A piperidine ring substituted at the 4-position, providing conformational rigidity and potential receptor-binding interactions.
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A 2,3-dihydropyridazin-3-one scaffold, which introduces partial saturation and ketone functionality, influencing solubility and metabolic stability.
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A 1H-pyrazol-1-yl substituent at the 6-position, adding hydrogen-bonding capacity and steric bulk.
The InChIKey (KAKNESQPGMQXKH-UHFFFAOYSA-N) and SMILES (CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5) encode these features, emphasizing the compound’s three-dimensional complexity.
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves sequential cyclization and coupling reactions:
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Pyrazolo[3,4-d]pyrimidine Formation: Condensation of 5-amino-1-methylpyrazole with a cyanopyrimidine precursor under acidic conditions.
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Piperidine Functionalization: N-alkylation of piperidine at the 4-position using a bromomethyl intermediate.
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Pyridazinone Assembly: Cyclocondensation of a hydrazine derivative with a diketone precursor, followed by oxidation to introduce the ketone group.
Analytical Validation
Key characterization methods include:
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Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity, particularly distinguishing pyrazolo-pyrimidine aromatic signals from pyridazinone protons.
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High-Resolution Mass Spectrometry (HRMS): Validating the molecular formula via exact mass measurement.
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Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity assessment during synthesis.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 2097861-35-1 |
| Molecular Formula | C₁₉H₂₁N₉O |
| Molecular Weight | 391.439 g/mol |
| IUPAC Name | 2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
| Solubility | Not available |
| Stability | Likely hygroscopic due to multiple N-heteroatoms; storage under inert conditions recommended |
The absence of solubility data limits formulation studies, necessitating experimental determination in polar (e.g., DMSO) and aqueous buffers.
Future Research Directions
Priority Investigations
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity using in vitro models.
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Target Identification: High-throughput screening against kinase panels or GPCR libraries.
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Crystallographic Studies: Resolve 3D structure to guide medicinal chemistry optimization.
Synthetic Optimization
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Introduce solubilizing groups (e.g., polyethylene glycol chains) to improve bioavailability.
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Explore asymmetric synthesis to isolate active enantiomers.
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